
1,1-Cyclohexanedicarbonitrile, 4-(dicyanomethylene)-2,6-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Cyclohexanedicarbonitrile, 4-(dicyanomethylene)-2,6-diphenyl- is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with dicyanomethylene and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Cyclohexanedicarbonitrile, 4-(dicyanomethylene)-2,6-diphenyl- typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with malononitrile in the presence of a base to form the dicyanomethylene intermediate. This intermediate is then reacted with benzaldehyde derivatives under specific conditions to introduce the diphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,1-Cyclohexanedicarbonitrile, 4-(dicyanomethylene)-2,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
1,1-Cyclohexanedicarbonitrile, 4-(dicyanomethylene)-2,6-diphenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,1-Cyclohexanedicarbonitrile, 4-(dicyanomethylene)-2,6-diphenyl- involves its interaction with specific molecular targets and pathways. The dicyanomethylene group can act as an electron-withdrawing group, influencing the reactivity of the compound. The diphenyl groups may contribute to the compound’s stability and interaction with biological targets, potentially affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, 1,1-dimethyl-: Similar in structure but lacks the dicyanomethylene and diphenyl groups.
1,1-Cyclohexanediacetic acid: Contains a cyclohexane ring with carboxylic acid groups instead of cyano groups.
Uniqueness
1,1-Cyclohexanedicarbonitrile, 4-(dicyanomethylene)-2,6-diphenyl- is unique due to its combination of dicyanomethylene and diphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
62221-11-8 |
|---|---|
Molecular Formula |
C23H16N4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-(dicyanomethylidene)-2,6-diphenylcyclohexane-1,1-dicarbonitrile |
InChI |
InChI=1S/C23H16N4/c24-13-20(14-25)19-11-21(17-7-3-1-4-8-17)23(15-26,16-27)22(12-19)18-9-5-2-6-10-18/h1-10,21-22H,11-12H2 |
InChI Key |
VOQXIXFDVJWZGA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(CC1=C(C#N)C#N)C2=CC=CC=C2)(C#N)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


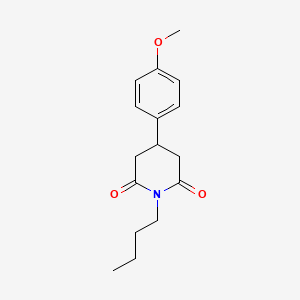

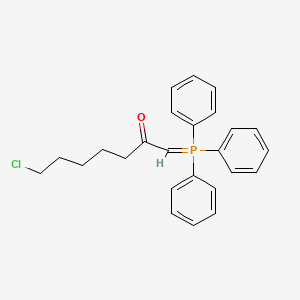
![N-Ethyl-N-({[tris(4-methylphenyl)stannyl]sulfanyl}carbonothioyl)ethanamine](/img/structure/B14559835.png)
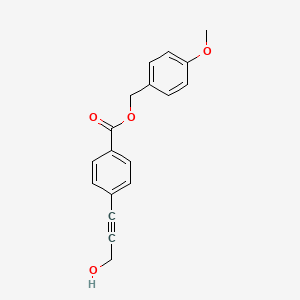
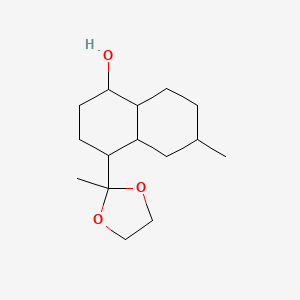

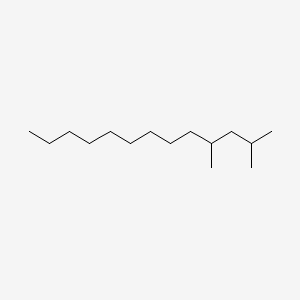
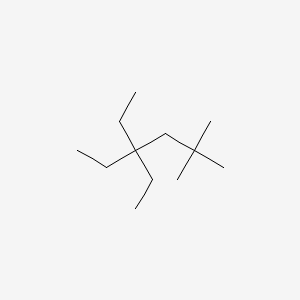
![5,6,7,8,9,10-Hexahydro-6,10-methanopyrido[3,2-d]azocine](/img/structure/B14559875.png)
![Acetamide, 2,2,2-trichloro-N-[1-(4-morpholinyl)ethylidene]-](/img/structure/B14559877.png)
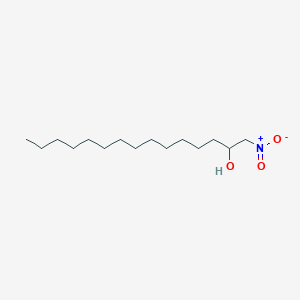
![Ethyl 2-methyl-2-[4-(3-oxobut-1-en-1-yl)phenoxy]propanoate](/img/structure/B14559895.png)
![1-Methyl-2-[(E)-(4-nitrophenyl)diazenyl]-1H-indole](/img/structure/B14559902.png)
